molecular formula C9H11ClN2O2 B1395025 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide CAS No. 1184830-85-0

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide

Cat. No. B1395025
CAS RN: 1184830-85-0
M. Wt: 214.65 g/mol
InChI Key: RVMLVLUNQYQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is C4H8ClNO2 . Its average mass is 137.565 Da and its monoisotopic mass is 137.024353 Da .


Chemical Reactions Analysis

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is used in a variety of research applications, including drug discovery, drug delivery, and drug metabolism. It has been used in biochemical and physiological studies and in laboratory experiments.


Physical And Chemical Properties Analysis

The density of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is 1.3±0.1 g/cm3 . Its boiling point is 368.2±27.0 °C at 760 mmHg . The compound has a molar refractivity of 30.6±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(5-6-13)9(14)7-3-2-4-11-8(7)10/h2-4,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMLVLUNQYQFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Reactant of Route 5
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.